

JNJ-54717793: A Cross-Validation of its Anxiolytic Effects in Preclinical Animal Models

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A Comparative Guide for Researchers in Drug Development

JNJ-54717793, a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist, has demonstrated promising anxiolytic-like effects across multiple preclinical animal models. This guide provides a comprehensive comparison of its performance, supported by experimental data, to inform further research and development in the field of anxiety and panic disorders. The compound has been shown to attenuate panic-like behaviors and associated cardiovascular responses without inducing sedation, a common side effect of existing anxiolytics.

Comparative Efficacy in Rodent Models of Panic

JNJ-54717793 has been evaluated in two distinct and well-validated rat models of panic provocation: the carbon dioxide (CO₂) inhalation model and the sodium lactate infusion model. These models are designed to mimic the physiological and behavioral symptoms of panic attacks in humans.

Quantitative Analysis of Anxiolytic Effects

The following tables summarize the key quantitative findings from these preclinical studies, demonstrating the dose-dependent efficacy of **JNJ-54717793** in mitigating panic-like responses.



		(mg/kg, p.o.)	Key Findings	Reference
CO2 (20%) Inhalation	Rat	3, 10, 30	Attenuated CO ₂ - induced pressor responses. The 30 mg/kg dose showed significant effects at multiple time points.	[1]
Sodium Lactate Infusion	Rat	3, 10, 30	Attenuated sodium lactate-induced changes in mean arterial blood pressure and heart rate.	[1]

Parameter	Effect of JNJ- 54717793	Significance	Reference
Mean Arterial Blood Pressure (MAP)	Attenuation of induced increase	Dose-dependent	[1]
Heart Rate (HR)	Attenuation of induced increase	Dose-dependent	[1]
General Locomotor Activity	No significant alteration	Indicates lack of sedative effects	[1][2]

Receptor Binding and Selectivity Profile

The therapeutic potential of **JNJ-54717793** is underscored by its high affinity and selectivity for the human and rat OX1R over the orexin-2 receptor (OX2R). This selectivity is crucial as OX2R antagonism is primarily associated with promoting sleep.



Receptor	Species	Binding Affinity (pKi)	Functional Antagonism (pKB)	Selectivity (OX1R vs. OX2R)	Reference
OX1R	Human	7.83	8.0	~50-fold	[1]
OX1R	Rat	7.84	7.9	-	[1]
OX2R	Human	-	6.3	-	[1]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. The following sections outline the key experimental procedures used in the evaluation of **JNJ-54717793**.

Animals

Male Sprague-Dawley rats were used for the panic model studies. For sleep studies, both rats and mice (wild-type and OX2R knockout) were utilized.[1] Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

CO₂ Induced Panic Model

Rats were surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters. Following a recovery period, animals were orally administered with vehicle or **JNJ-54717793**. After a 60-minute pretreatment period, they were exposed to a 20% CO₂ and 80% room air mixture for 10 minutes. Cardiovascular and locomotor activities were recorded throughout the experiment.[1]

Sodium Lactate Induced Panic Model

This model involved chronic disinhibition of the perifornical hypothalamic area orexin neurons to induce a state of panic vulnerability. Following this, rats were administered **JNJ-54717793** or vehicle and then challenged with an intravenous infusion of sodium lactate.[1] Cardiovascular and behavioral responses were monitored.

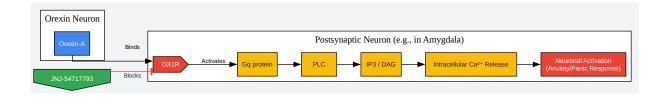


In Vivo Receptor Occupancy

To confirm brain penetration and target engagement, ex vivo receptor binding autoradiography was performed on rat brain tissue sections using [3H]SB-674042 after oral administration of JNJ-54717793.[1]

Visualizing the Mechanism and Workflow Orexin Signaling Pathway and JNJ-54717793 Inhibition

The orexin system, originating in the hypothalamus, plays a key role in regulating arousal, stress, and anxiety. Orexin-A, a neuropeptide, binds to both OX1R and OX2R. In the context of anxiety and panic, the activation of OX1R in brain regions like the amygdala and locus coeruleus is thought to contribute to the physiological and behavioral fear response. **JNJ-54717793** acts as a competitive antagonist at the OX1R, blocking the downstream signaling cascade initiated by orexin-A.



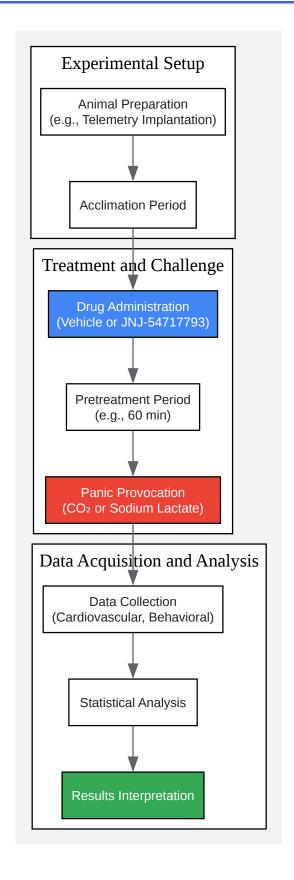
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Caption: Orexin-A signaling via OX1R and its inhibition by JNJ-54717793.

Experimental Workflow for Preclinical Panic Models

The following diagram illustrates the general workflow for evaluating the efficacy of **JNJ-54717793** in the preclinical panic models.





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Caption: Workflow for in vivo evaluation of JNJ-54717793 in panic models.



Conclusion

The cross-validation of **JNJ-54717793**'s effects in different animal models of panic provides a strong preclinical rationale for its development as a novel treatment for anxiety disorders. Its high selectivity for the OX1R, coupled with its demonstrated efficacy in attenuating panic-like behaviors without sedative effects, positions it as a promising candidate for further clinical investigation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field.

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References

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